4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
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Overview
Description
4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a chemical compound that belongs to the class of benzothiadiazepines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable thiadiazepine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, acetonitrile, dichloromethane
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique benzothiadiazepine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
921617-23-4 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-prop-1-en-2-yl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine |
InChI |
InChI=1S/C11H14N2S/c1-8(2)10-7-12-14-11-6-4-3-5-9(11)13-10/h3-6,10,12-13H,1,7H2,2H3 |
InChI Key |
UBEHCBDRYZRBAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CNSC2=CC=CC=C2N1 |
Origin of Product |
United States |
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